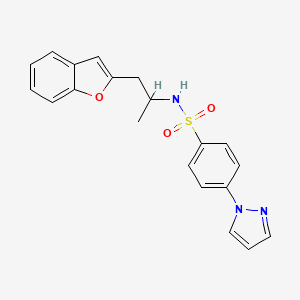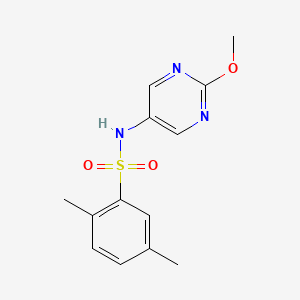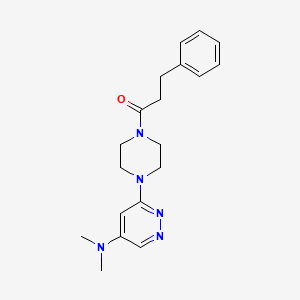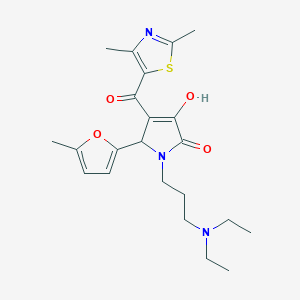
methyl 7-chloro-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-1H-indole-5-carboxylate is an indolyl carboxylic acid . It is a substituted 1H-indole that can be prepared by the esterification of indole-5-carboxylic acid .
Synthesis Analysis
This compound can be prepared by the esterification of indole-5-carboxylate . It can also be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H9NO2 and a molecular weight of 175.18 . More detailed physical and chemical properties may be found in specific databases or safety data sheets .Scientific Research Applications
Methyl 7-chloro-1H-indole-5-carboxylate has been widely used in scientific research due to its unique properties. It has been used to study the effects of indole derivatives on various biological processes such as enzyme activity, gene expression, and cell signaling. It has also been used to investigate the pharmacological effects of indole derivatives and to study their potential applications in drug development. Additionally, this compound has been used to study the structure and function of enzymes, to study the effects of drugs on the central nervous system, and to investigate the mechanisms of action of various drugs.
Mechanism of Action
Target of Action
Methyl 7-chloro-1H-indole-5-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological activities . The specific pathways affected would depend on the specific targets of this compound.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.
Advantages and Limitations for Lab Experiments
Methyl 7-chloro-1H-indole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it has been found to be non-toxic and non-irritating when used in laboratory experiments. However, there are some limitations to its use in laboratory experiments. This compound has a limited solubility in water, and it can be difficult to dissolve in organic solvents. Additionally, it can be difficult to accurately measure its concentration in solutions due to its limited solubility.
Future Directions
There are several potential future directions for the use of methyl 7-chloro-1H-indole-5-carboxylate in scientific research. One potential direction is to further investigate its pharmacological and biochemical effects. Additionally, further research could be done to investigate the potential applications of this compound in drug development. Additionally, further research could be done to investigate the potential therapeutic effects of this compound in various medical conditions. Finally, further research could be done to investigate the potential environmental effects of this compound.
Synthesis Methods
Methyl 7-chloro-1H-indole-5-carboxylate can be synthesized through several routes. The most common method involves the reaction of 7-chloro-1H-indole-5-carboxylic acid and dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction produces an intermediate, which is then converted to this compound by treatment with a suitable reducing agent such as sodium borohydride. Other synthetic routes include the reaction of 7-chloro-1H-indole-5-carboxylic acid with dimethylformamide and dimethylsulfoxide in the presence of a base.
Safety and Hazards
Methyl 7-chloro-1H-indole-5-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .
properties
IUPAC Name |
methyl 7-chloro-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVVVAPNVMAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256936-02-4 |
Source


|
| Record name | methyl 7-chloro-1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-bromophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784927.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2784928.png)

![2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2784931.png)


![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride](/img/structure/B2784934.png)

![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)




![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)